Bromine Substitution Enhances Molecular Weight
2-Amino-4-bromo-6-fluorobenzyl alcohol (220.04 g/mol; 11 heavy atoms) demonstrates a 55.9% increase in molecular weight relative to its non-brominated analog 2-amino-6-fluorobenzyl alcohol (141.14 g/mol; 10 heavy atoms). This substantial mass differential, driven by bromine substitution (atomic mass ~79.9 Da) versus hydrogen (~1.0 Da), provides enhanced detection sensitivity in LC-MS workflows [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 220.04 g/mol |
| Comparator Or Baseline | 2-Amino-6-fluorobenzyl alcohol: 141.14 g/mol |
| Quantified Difference | +55.9% |
| Conditions | Computed values (PubChem / ChemSrc databases) |
Why This Matters
Higher molecular weight from bromine incorporation improves LC-MS signal intensity and enables more confident peak assignment in complex reaction monitoring matrices, reducing false negatives in high-throughput synthetic workflows.
- [1] PubChem. (2024). (2-Amino-4-bromo-6-fluorophenyl)methanol, CID 146346294. National Center for Biotechnology Information. View Source
